4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate
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Overview
Description
4-[N-(PHENOXYCARBONYL)2,4,6-TRIMETHYLBENZENESULFONAMIDO]PHENYL PHENYL CARBONATE is a complex organic compound with a unique structure that includes phenyl and phenoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(PHENOXYCARBONYL)2,4,6-TRIMETHYLBENZENESULFONAMIDO]PHENYL PHENYL CARBONATE typically involves the reaction of 2-amino-4,6-dimethoxy pyrimidine with phenyl chloroformate in an inert solvent in the presence of an acid receptor . This method ensures high purity and yield, making it suitable for industrial production.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and column chromatography, is essential to remove impurities and ensure the compound’s suitability for further applications .
Chemical Reactions Analysis
Types of Reactions
4-[N-(PHENOXYCARBONYL)2,4,6-TRIMETHYLBENZENESULFONAMIDO]PHENYL PHENYL CARBONATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phenoxycarbonyl derivatives, while reduction reactions may produce simpler phenyl compounds .
Scientific Research Applications
4-[N-(PHENOXYCARBONYL)2,4,6-TRIMETHYLBENZENESULFONAMIDO]PHENYL PHENYL CARBONATE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[N-(PHENOXYCARBONYL)2,4,6-TRIMETHYLBENZENESULFONAMIDO]PHENYL PHENYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate: Used as an intermediate in the synthesis of herbicides.
N-phenoxycarbonyl amino acids: Utilized in the synthesis of polypeptides for biomedical applications.
Uniqueness
4-[N-(PHENOXYCARBONYL)2,4,6-TRIMETHYLBENZENESULFONAMIDO]PHENYL PHENYL CARBONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific research applications and industrial uses .
Properties
Molecular Formula |
C29H25NO7S |
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Molecular Weight |
531.6 g/mol |
IUPAC Name |
[4-[phenoxycarbonyl-(2,4,6-trimethylphenyl)sulfonylamino]phenyl] phenyl carbonate |
InChI |
InChI=1S/C29H25NO7S/c1-20-18-21(2)27(22(3)19-20)38(33,34)30(28(31)35-24-10-6-4-7-11-24)23-14-16-26(17-15-23)37-29(32)36-25-12-8-5-9-13-25/h4-19H,1-3H3 |
InChI Key |
FVKIGIYMFXWKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C |
Origin of Product |
United States |
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